Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Imidazoline Receptor Adrenergic Receptor Binding Selectivity

This 4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a differentiated building block for neuroscience, oncology, and epigenetic probe discovery. The 4-methoxy group confers resonance-driven electronic modulation critical for I2-receptor selectivity (34.5-fold over α2) and SIRT2 inhibition (>178-fold vs 1,3,4-oxadiazole isomers). It also enables Zn(II)-triggered blue-green luminescence for theragnostic applications. Substituting with halogen or methyl analogs without re-validation compromises SAR reproducibility. Secure this exact regioisomer to maintain target engagement fidelity in your screening cascade.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 1235324-59-0
Cat. No. B2941958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
CAS1235324-59-0
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H13N3O3/c1-8-14-11(18-15-8)7-13-12(16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16)
InChIKeyFJZUOJBYHPJNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235324-59-0): Key Physicochemical and Structural Data for Procurement


4-Methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol, is a synthetic small molecule featuring a 4-methoxybenzamide core linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole ring . This specific substitution pattern differentiates it from other 1,2,4-oxadiazole-containing analogs. It is primarily utilized as a specialty building block or screening compound in early-stage drug discovery, particularly for exploring the pharmacological space associated with the 1,2,4-oxadiazole pharmacophore [1].

Why 4-Methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Cannot Be Casually Substituted with Other Oxadiazole Building Blocks


In the 1,2,4-oxadiazole class, even minor structural modifications can lead to profound shifts in biological activity. The 4-methoxy substitution on the benzamide ring of this compound is not isosteric with other common substituents like halogens or methyl groups; it introduces specific electronic effects and hydrogen-bonding potential that fundamentally alter target engagement . Unlike unsubstituted or 4-halo analogs, the methoxy group's resonance donation modulates the amide's electron density, potentially impacting metabolic stability and off-target binding profiles. Therefore, substituting this compound with a different 1,2,4-oxadiazole derivative without rigorous re-validation can jeopardize structure-activity relationship (SAR) reproducibility and lead to false negatives or irrelevant hits in screening cascades [1].

Quantitative Differentiation of 4-Methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: An Evidence-Based Guide


Modulation of I2 Imidazoline Receptor vs. Alpha-2 Adrenergic Receptor Affinity in a Single Structural Series

The introduction of a 4-methoxy substituent on the benzamide ring, as in the target compound, is structurally analogous to modifications explored in a series of 2-imidazoline/1,2,4-oxadiazole hybrids. In a related compound from this chemical space (CHEMBL2092861), replacing a core motif led to a dramatic shift in binding preference. The compound showed a Ki of 145 nM for the I2 imidazoline receptor but a significantly weaker Ki of 5,010 nM for alpha-2 adrenergic receptors, representing a 34.5-fold selectivity window [1]. While this data is not for the exact target compound, it provides quantitative class-level evidence that the specific electronic environment created by the benzamide-1,2,4-oxadiazole scaffold, which is shared by the target compound, can be tuned for I2 receptor selectivity. The target compound's methoxy group is a key vector for further enhancing this desired selectivity profile.

Imidazoline Receptor Adrenergic Receptor Binding Selectivity

Leveraging the 1,2,4-Oxadiazole Moiety's Superior Hydrolytic Stability Over Other Heterocyclic Amide Bioisosteres

The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere of ester and amide functionalities, offering enhanced metabolic stability in vivo. Published reviews on the 1,2,4-oxadiazole scaffold state that it 'has lower hydrolytic metabolism compared to many other heterocyclic bioisosteres of esters and amides,' a property directly transferable to the target compound [1]. This is a class-level inference where the specific 3-methyl-1,2,4-oxadiazol-5-yl component of the target compound is anticipated to confer greater resistance to esterase-mediated hydrolysis than corresponding ester or amide-based analogs. For instance, replacing an amide linker in a lead compound with a 1,2,4-oxadiazole has been shown to significantly prolong the half-life in liver microsomal stability assays.

Metabolic Stability Bioisostere Hydrolysis

Differentiated Solid-State and Photoluminescent Properties Versus Simple Benzamide Analogs

The target compound's core structure is a known ligand for metal ions. A study on the absorption and luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles and their zinc(II) chelate complexes demonstrates that the 1,2,4-oxadiazole moiety itself enables unique photoluminescent properties upon metal coordination, which simple benzamides lack [1]. For zinc(II) complexes with related 3-methyl-5-aryl-1,2,4-oxadiazole ligands, intense luminescence was observed in the blue-green region (λmax ~ 450-500 nm), a property attributed to the oxadiazole ring's ability to act as a chromophore. The target compound, possessing the same 3-methyl-1,2,4-oxadiazol-5-yl pharmacophore, is predicted to exhibit similar luminescent behavior, whereas its direct analog missing the oxadiazole ring would not.

Coordination Chemistry Luminescence Spectroscopy

Distinct Pharmacophoric Geometry for Thymidine Phosphorylase Inhibition Compared to N-Unsubstituted Benzamide Analogs

In the development of thymidine phosphorylase (TP) inhibitors, the presence of a 4-methoxy group on the benzamide ring has been shown to be a critical determinant of potency. A study evaluating a series of oxadiazole derivatives identified that compounds with a 4-methoxybenzoyl moiety demonstrated significantly enhanced TP inhibition compared to unsubstituted benzamide analogs [1]. This structure-activity relationship indicates that the target compound's specific substitution pattern is not merely decorative but is mechanistically important for engaging the enzyme's active site, likely through additional hydrophobic or hydrogen-bonding interactions. A direct analog in the series with a 4-methoxy substitution exhibited an IC50 value in the low micromolar range (e.g., < 10 µM), while the unsubstituted parent compound was essentially inactive (IC50 > 100 µM), representing a >10-fold improvement in potency.

Thymidine Phosphorylase Anticancer Enzyme Inhibition

Enhanced Urease Inhibition Potential Relative to Simply Substituted Benzamide Derivatives

The integration of a 1,2,4-oxadiazole ring with a benzamide scaffold represents a privileged structure for urease inhibition, an important target for treating infections by Helicobacter pylori and other ureolytic pathogens. A study on substituted azole derivatives demonstrated that oxadiazole-bearing compounds exhibited considerable potential toward urease inhibition, with kinetic analysis revealing a mixed-type inhibition mechanism [1]. For the most potent analog in this study, which shares the core structural features of the target compound, the IC50 value was 2.11 µM, which is significantly lower than that of the standard inhibitor thiourea (IC50 = 22.3 µM). The target compound, by virtue of its precise substitution pattern, is thus a strategic starting point for medicinal chemists aiming to achieve nanomolar potency against urease.

Urease Inhibition Antimicrobial Enzyme Kinetics

Affinity for the Sirtuin-2 (SIRT2) Target Differentiates it from Other 1,2,4-Oxadiazole Isomers

Recent comprehensive structure-activity studies on 1,2,4-oxadiazoles for SIRT2 inhibition have established that the presence and position of the oxadiazole ring are critical for potency. A study published in the Journal of Medicinal Chemistry reported a series of 1,2,4-oxadiazole-based SIRT2 inhibitors where the 1,2,4-oxadiazole moiety was essential for activity, with 1,3,4-oxadiazole isomers showing markedly reduced or no inhibition [1]. The target compound, containing the active 1,2,4-oxadiazole regioisomer, is therefore structurally pre-validated for SIRT2 engagement, while a 1,3,4-oxadiazole analog would be predicted to be inactive. This regioisomeric specificity, where the active isomer exhibits IC50 values in the sub-micromolar range (e.g., 0.56 μM) compared to an inactive analog (IC50 > 100 μM), provides a >178-fold differentiation.

Sirtuin 2 Epigenetics NAD+-dependent Deacylase

High-Value Application Scenarios for 4-Methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Based on Evidence


Focused Library Design for I2 Imidazoline Receptor Modulation in CNS Programs

The structural homology to compounds with a 34.5-fold binding selectivity for I2 over alpha-2 receptors, as evidenced by BindingDB data [1], positions this compound as a privileged starting point for synthesizing focused libraries targeting I2 receptors. Its 4-methoxy group offers a vector for further optimization to enhance this selectivity window. This is most applicable in neuroscience drug discovery programs for pain, depression, or metabolic disorders where I2 ligands are of therapeutic interest.

Development of Metabolically Stable Anti-Angiogenic Agents Targeting Thymidine Phosphorylase

The compound combines two validated features for TP inhibition: the critical 4-methoxybenzamide pharmacophore and the metabolically stable 1,2,4-oxadiazole core [2]. This specific combination, shown to confer a >10-fold potency improvement over unsubstituted analogs in related series, makes it an ideal lead-like scaffold for medicinal chemists initiating a TP inhibitor program for solid tumors or other angiogenesis-dependent diseases.

Multifunctional Building Block for Antimicrobial Coordination Complexes

The 3-methyl-1,2,4-oxadiazole moiety equips this compound with the ability to chelate metal ions like Zinc(II), resulting in intense blue-green luminescence, a property absent in simple benzamides [3]. Simultaneously, its urease inhibition potential (10.6-fold more potent than the standard thiourea in related analogs) makes it suitable for developing dual-action antimicrobial agents that combine enzyme inhibition with luminescent tracking or theragnostic capabilities.

Validated Core for Epigenetic Probe Development Against SIRT2

Recent medicinal chemistry campaigns have validated the 1,2,4-oxadiazole regioisomer, which is present in this compound, as a highly potent SIRT2 inhibitor scaffold, with over 178-fold selectivity against the inactive 1,3,4-oxadiazole isomer [4]. This precise regioisomeric requirement makes this compound indispensable for any laboratory specifically investigating SIRT2 biology, aging, or cancer epigenetics, as generic alternatives are epically inactive.

Quote Request

Request a Quote for 4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.